2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
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Overview
Description
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a chemical compound with the molecular formula C7H14ClF6N2P. It is known for its use in various chemical reactions and as an intermediate in the synthesis of other compounds. This compound is particularly noted for its role in the preparation of selective inhibitors and other pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves several steps:
Starting Materials: The synthesis begins with dimethylformamide and chloroacetyl chloride.
Reaction Conditions: Chloroacetyl chloride is added to dimethylformamide at 50°C, followed by the addition of phosphorus oxychloride at 65-70°C. This results in a deep red solution.
Formation of Vinamidinium Chloride: The reaction mixture is cooled, and sodium hexafluorophosphate is added to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and selective inhibitors.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves its interaction with specific molecular targets:
Molecular Targets: It binds to active sites of enzymes, inhibiting their activity.
Pathways Involved: The compound affects metabolic pathways by inhibiting key enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-chloro-trimethinium hexafluorophosphate
- Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-N-methyl-, hexafluorophosphate
Uniqueness
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is unique due to its specific structure and reactivity. It is particularly valuable in the synthesis of selective inhibitors and other pharmaceutical agents, making it a crucial compound in medicinal chemistry .
Properties
Molecular Formula |
C7H14ClF6N2P |
---|---|
Molecular Weight |
306.62 g/mol |
IUPAC Name |
[2-chloro-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C7H14ClN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
InChI Key |
PIUHAULDXSPPQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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